molecular formula C17H16Cl2O2 B14597499 [5-(Butan-2-yl)-2-hydroxyphenyl](2,4-dichlorophenyl)methanone CAS No. 59746-94-0

[5-(Butan-2-yl)-2-hydroxyphenyl](2,4-dichlorophenyl)methanone

Cat. No.: B14597499
CAS No.: 59746-94-0
M. Wt: 323.2 g/mol
InChI Key: AFFPMQCXZKMBDO-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-2-hydroxyphenylmethanone is an organic compound that belongs to the class of phenylmethanones This compound is characterized by the presence of a hydroxy group and a butan-2-yl group attached to a phenyl ring, along with a dichlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2-hydroxyphenylmethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 2,4-dichlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.

    Acylation Reaction: The 2-hydroxyacetophenone undergoes acylation with 2,4-dichlorobenzoyl chloride to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 5-(Butan-2-yl)-2-hydroxyphenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Butan-2-yl)-2-hydroxyphenylmethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2-hydroxyphenylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yl)-2-hydroxyphenylmethanone: shares similarities with other phenylmethanones such as acetophenone and benzophenone derivatives.

    Phenylmethanones: These compounds have a similar core structure but differ in the substituents attached to the phenyl rings.

Uniqueness

    Unique Structure: The presence of both a hydroxy group and a butan-2-yl group on the phenyl ring, along with a dichlorophenyl group, makes 5-(Butan-2-yl)-2-hydroxyphenylmethanone unique.

    Distinct Properties: These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59746-94-0

Molecular Formula

C17H16Cl2O2

Molecular Weight

323.2 g/mol

IUPAC Name

(5-butan-2-yl-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C17H16Cl2O2/c1-3-10(2)11-4-7-16(20)14(8-11)17(21)13-6-5-12(18)9-15(13)19/h4-10,20H,3H2,1-2H3

InChI Key

AFFPMQCXZKMBDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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